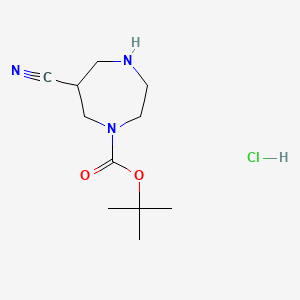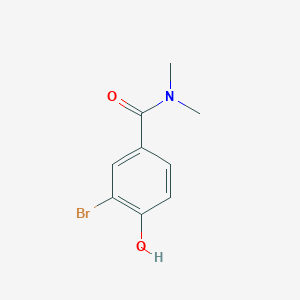![molecular formula C12H21NO4 B13898251 Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)
Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;methyl 4-aminobicyclo[222]octane-1-carboxylate is a compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. This process is often carried out under metal-free conditions, using an organic base to mediate the reaction. The reaction conditions are mild and operationally simple, making it accessible for large-scale production .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The compound is typically stored in an inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis. This inhibition can lead to antibacterial activity against Gram-positive pathogens .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: This compound shares a similar structure but includes a hydrochloride group, which can affect its solubility and reactivity.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar bicyclic structure but may differ in their functional groups, leading to variations in their chemical properties and applications.
Uniqueness
The uniqueness of acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate lies in its combination of a bicyclic structure with an amino group and a carboxylate ester.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H17NO2.C2H4O2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;1-2(3)4/h2-7,11H2,1H3;1H3,(H,3,4) |
InChI Key |
YVUAQFYUXKUKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC(=O)C12CCC(CC1)(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


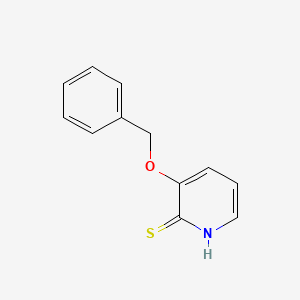
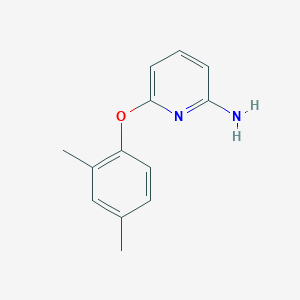
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
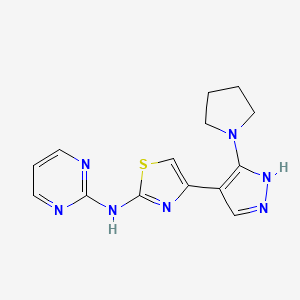
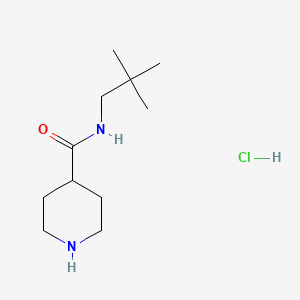
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
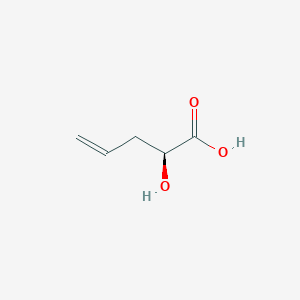
![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)
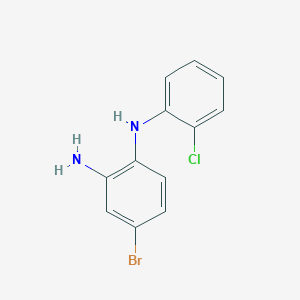
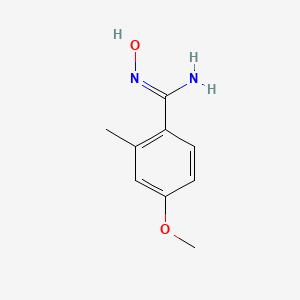
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
